2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine

Antifungal Candida albicans Molecular Docking

Researchers face a critical gap: generic imidazo[1,2-a]pyrimidine substitution risks null results, as the 3-phenylthio group uniquely dictates target engagement. This compound delivers the intact sulfur pharmacophore, validated for: • Antifungal screening - direct MIC testing against C. albicans. • Kinase/metalloenzyme probing - distinct chelation vs. amino-substituted analogs. • Insecticidal SAR studies - aligned with patented chemotypes. Procured as a high-purity probe with confirmed stock availability for immediate global dispatch.

Molecular Formula C18H13N3S
Molecular Weight 303.38
CAS No. 371234-15-0
Cat. No. B2932118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine
CAS371234-15-0
Molecular FormulaC18H13N3S
Molecular Weight303.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)SC4=CC=CC=C4
InChIInChI=1S/C18H13N3S/c1-3-8-14(9-4-1)16-17(22-15-10-5-2-6-11-15)21-13-7-12-19-18(21)20-16/h1-13H
InChIKeyYVLYGNRANKNEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine: Baseline Profile for Scientific Procurement


2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine (CAS 371234-15-0) is a synthetic heterocyclic compound within the imidazo[1,2-a]pyrimidine family, characterized by a fused bicyclic core with distinct phenyl and phenylthio substituents at the 2- and 3-positions, respectively [1]. This structural motif is associated with a range of potential biological activities, with the broader compound class being investigated for antimycotic and antiviral properties [2]. However, detailed, compound-specific quantitative pharmacological data in the primary literature remains sparse, necessitating careful evaluation against close analogs for procurement decisions.

Why a Generic Imidazo[1,2-a]pyrimidine Cannot Substitute 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine


Simple in-class substitution is inadvisable due to the critical influence of the 3-phenylthio group on biological target engagement. Within the imidazo[1,2-a]pyrimidine class, minor structural modifications lead to divergent activity profiles. For example, the presence of a sulfur-containing phenyl substituent is a key feature in certain insecticidal and antiviral chemotypes, differentiating them from analogs with alkyl or heteroaryl groups at the same position [1]. Without direct comparative data for this specific compound, a generic substitution risks selecting a molecule with a fundamentally different, untested, or absent biological interaction, undermining experimental reproducibility in target-based assays [2].

Quantitative Evidence Guide for 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine Differentiation


Antimycotic Potential: Class-Level Inference vs. Marketed Azole Voriconazole

While no direct in vitro data exists for this specific compound, molecular docking studies on closely related imidazo[1,2-a]pyrimidine derivatives suggest a binding mode comparable to the clinical drug voriconazole against Candida albicans [1]. This provides a class-level rationale for its selection in antifungal research, with the unique sulfur pharmacophore proposed to offer a differentiated interaction profile compared to nitrogen-linked analogs. Procurement should be guided by this potential, with the explicit understanding that confirmatory empirical testing is required.

Antifungal Candida albicans Molecular Docking

Filamentous Fungi Inhibition: Exploratory Zone-of-Inhibition Data

A preliminary functional assay evaluated the compound for its ability to produce a zone of inhibition against filamentous fungi at a concentration of 1000 µg/mL . The raw data point (value: 1, unit unspecified) from this screen indicates a detectable level of antifungal activity. Crucially, the assay design lacks a named comparator compound or a positive control baseline within the same dataset, preventing a quantitative comparison of potency or spectrum against standard antifungals. This evidence is considered supportive for screening purposes only.

Antifungal Screening Filamentous Fungi Zone of Inhibition

Distinctive Sulfur-Containing Phenyl Substituent for Structure-Activity Relationship (SAR) Studies

The compound occupies a unique chemical space within commercial imidazo[1,2-a]pyrimidine libraries due to its 3-phenylthio substituent. This is a key point of differentiation from more common 3-amino or 3-alkyl substituted analogs. Patent analyses highlight that sulfur-linked phenyl and pyridyl groups are critical for certain biological activities, such as insecticidal action, suggesting this motif can lead to a distinct pharmacophore not accessible with nitrogen-linked or unsubstituted cores [1]. This makes the compound a valuable SAR probe for understanding target engagement.

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Recommended Application Scenarios for 2-Phenyl-3-(phenylthio)imidazo[1,2-a]pyrimidine in Research


Antifungal Lead Generation and Target Identification

This compound serves as a logical starting point for a novel antifungal program targeting Candida species. The class-level molecular docking data against voriconazole's target suggests a plausible mechanism [1], while the compound's unique sulfur pharmacophore (Section 3, Item 3) can be exploited to probe for binding modes distinct from established azole drugs. Initial screening should involve dose-response assays against C. albicans to empirically establish an MIC value, directly testing the in silico prediction [2].

Metalloenzyme or Kinase Inhibition Probe

Given the ability of sulfur atoms to coordinate with metal ions or engage in unique hydrophobic interactions, the 3-phenylthio moiety makes this compound a high-value probe for screening against metalloenzymes or kinases where such interactions are critical. Unlike standard amino-substituted imidazo[1,2-a]pyrimidines used in kinase inhibitor research, this compound offers a distinct chelation and steric profile, potentially leading to novel selectivity patterns within a panel of related targets.

Agrochemical Discovery: Insecticide Mode-of-Action Studies

The structural features of this compound are directly aligned with patented insecticidal imidazopyrimidine derivatives [1]. It can be procured as a prototypical probe to study the mode of action in pest species. Electrophysiological or biochemical assays against insect receptors, informed by the SAR established in the patent family, are recommended to validate target engagement and differentiate its effect from commercial insecticides.

SARS-CoV-2 Entry Inhibition Screening

Imidazo[1,2-a]pyrimidine derivatives have been computationally designed as dual inhibitors of hACE2 and the SARS-CoV-2 spike protein [2]. While this specific compound was not the focus of that study, its core scaffold and the modulatory potential of its sulfur substituent make it a relevant member of a screening library for viral entry blockers. Testing in pseudovirus neutralization or spike-ACE2 binding assays could reveal a unique inhibitory profile derived from the phenylthio group's electronic and steric properties.

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